molecular formula C13H18N2O B5515020 N-phenyl-1-azepanecarboxamide

N-phenyl-1-azepanecarboxamide

Cat. No. B5515020
M. Wt: 218.29 g/mol
InChI Key: YGUWAHCMYJKNOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-phenyl-1-azepanecarboxamide involves several steps, including the formation of cyclohexanecarboxamide derivatives, which are characterized by elemental analyses, IR spectroscopy, and NMR spectroscopy. The molecular structure of these compounds is often confirmed by X-ray crystallography, demonstrating the cyclohexane ring adopting a chair conformation and stabilization by intramolecular hydrogen bonding (Özer et al., 2009).

Molecular Structure Analysis

The molecular structure and conformational analysis of related compounds reveal that specific substituents can significantly affect the molecule's geometry. For example, in dibenzo[b,e]azepine derivatives, the azepine ring can adopt conformations intermediate between boat and twist-boat forms, influenced by the substituents' nature and position (Quintero et al., 2016).

Chemical Reactions and Properties

N-phenyl-1-azepanecarboxamide and its derivatives can undergo various chemical reactions, including ring enlargement and photolysis, leading to the formation of different azepine derivatives. These reactions can be influenced by the reaction conditions and the presence of specific groups or substituents in the molecule (Doering & Odum, 1966).

Physical Properties Analysis

The physical properties of N-phenyl-1-azepanecarboxamide derivatives, such as solubility, thermal stability, and glass-transition temperatures, can vary widely depending on the compound's exact structure and substituents. These properties are crucial for determining the compound's potential applications in various fields (Gutch et al., 2003).

Chemical Properties Analysis

The chemical properties of N-phenyl-1-azepanecarboxamide derivatives, such as their reactivity towards different reagents and their ability to undergo specific chemical transformations, are influenced by the compound's molecular structure. For instance, the presence of azide groups can lead to the formation of polymers with potential conductivity properties upon exposure to specific conditions (Meijer et al., 1988).

properties

IUPAC Name

N-phenylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(14-12-8-4-3-5-9-12)15-10-6-1-2-7-11-15/h3-5,8-9H,1-2,6-7,10-11H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUWAHCMYJKNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenylazepane-1-carboxamide

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